

# What is Anserine-d4 and its chemical structure?

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## Compound of Interest

Compound Name: Anserine-d4

Cat. No.: B12414918

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## Anserine-d4: A Technical Guide for Researchers

**Anserine-d4** is the deuterium-labeled form of anserine, a naturally occurring dipeptide found in the skeletal muscle and brain of vertebrates. Composed of  $\beta$ -alanine and 3-methyl-L-histidine, anserine plays a role as a biochemical buffer, antioxidant, and anti-glycation agent. Its deuterated analog, **Anserine-d4**, serves as a crucial internal standard for precise quantification in mass spectrometry-based analytical methods. This guide provides an in-depth overview of **Anserine-d4**, its chemical properties, synthesis, and applications in research.

## Chemical Structure and Properties

**Anserine-d4** is structurally identical to anserine, with the exception of four deuterium atoms replacing four hydrogen atoms on the  $\beta$ -alanine moiety. This isotopic labeling results in a higher molecular weight, allowing for its differentiation from the endogenous (unlabeled) anserine in biological samples.

Chemical Formula: C<sub>10</sub>H<sub>12</sub>D<sub>4</sub>N<sub>4</sub>O<sub>3</sub>

Molecular Weight: 244.28 g/mol

CAS Number: 1201658-81-2

The chemical structure of **Anserine-d4** is depicted below:

Caption: Chemical structure of **Anserine-d4**.

## Physicochemical Properties

Quantitative data for **Anserine-d4** is not extensively published. The following table summarizes the known properties of unlabeled anserine, which are expected to be very similar for **Anserine-d4**, with the exception of molecular weight.

| Property                                      | Value                | Source  |
|---|----------------------|---------|
| Molecular Weight                              | 240.26 g/mol         | PubChem |
| Melting Point                                 | 226-228 °C           | HMDB    |
| Physical Description                          | Solid                | HMDB    |
| Collision Cross Section<br>(M+H) <sup>+</sup> | 153.8 Å <sup>2</sup> | CCSbase |

## Synthesis of Anserine-d4

A common method for the synthesis of **Anserine-d4** involves the coupling of N-Boc-β-alanine-d4 with 1-methyl-L-histidine, followed by the deprotection of the Boc group.

## Experimental Protocol: Synthesis of Anserine-d4

This protocol is a generalized procedure based on established methods for peptide synthesis.

Materials:

- N-Boc-β-alanine-d4
- 1-methyl-L-histidine
- Isobutyl chloroformate
- Triethylamine (TEA)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)

- Water (H<sub>2</sub>O)
- Basic Amberlite IRA-67 resin
- Silica gel for column chromatography

Procedure:

- Coupling Reaction:
  - Dissolve N-Boc-β-alanine-d<sub>4</sub> and 1-methyl-L-histidine in a suitable solvent system (e.g., a mixture of water and an organic solvent like dioxane).
  - Cool the solution to 0°C.
  - Add triethylamine to the solution to act as a base.
  - Slowly add isobutyl chloroformate to the reaction mixture to activate the carboxylic acid of N-Boc-β-alanine-d<sub>4</sub>.
  - Stir the reaction mixture at 0°C for several hours, then allow it to warm to room temperature and stir overnight.
- Work-up and Purification of the Protected Dipeptide:
  - Extract the reaction mixture with an organic solvent like ethyl acetate.
  - Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
  - Concentrate the solution under reduced pressure.
  - Purify the resulting Boc-protected dipeptide by silica gel column chromatography.
- Deprotection:
  - Dissolve the purified Boc-protected dipeptide in a solution of hydrochloric acid (e.g., 6N HCl in water or HCl in an organic solvent like dioxane).

- Stir the mixture at room temperature for a few hours until the deprotection is complete (monitor by TLC or LC-MS).
- Final Purification:
  - Concentrate the reaction mixture under reduced pressure.
  - To remove any remaining triethylamine hydrochloride, treat the residue with a basic ion-exchange resin such as Amberlite IRA-67.
  - Lyophilize the final product to obtain **Anserine-d4** as a solid.



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Caption: Synthesis workflow for **Anserine-d4**.

## Application as an Internal Standard in LC-MS/MS

**Anserine-d4** is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of anserine in biological matrices such as plasma and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, chromatography, and ionization.

## Experimental Protocol: Quantification of Anserine using Anserine-d4 Internal Standard

This protocol outlines a general procedure for the analysis of anserine in plasma.

Materials:

- Plasma samples

- **Anserine-d4** (internal standard)
- Anserine (for calibration curve)
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Centrifuge tubes and vials

Procedure:

- Sample Preparation (Protein Precipitation):
  - Pipette a known volume of plasma (e.g., 100  $\mu$ L) into a microcentrifuge tube.
  - Add a known amount of **Anserine-d4** solution (the internal standard).
  - Add a protein precipitating agent, such as acetonitrile (typically 3-4 volumes of the plasma).
  - Vortex the mixture thoroughly for about 30 seconds.
  - Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
  - Carefully transfer the supernatant to a clean tube or an LC-MS vial.
  - Evaporate the supernatant to dryness under a stream of nitrogen.
  - Reconstitute the residue in a suitable mobile phase (e.g., 5% ACN in water with 0.1% FA).
- LC-MS/MS Analysis:
  - Liquid Chromatography (LC):
    - Use a suitable column, such as a C18 reversed-phase column.

- Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Tandem Mass Spectrometry (MS/MS):
  - Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
  - Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both anserine and **Anserine-d4**.
    - Anserine: Monitor the transition of  $m/z$  241.1  $\rightarrow$  [product ion  $m/z$ ]
    - **Anserine-d4**: Monitor the transition of  $m/z$  245.1  $\rightarrow$  [product ion  $m/z$ ]
- Data Analysis:
  - Integrate the peak areas for both the anserine and **Anserine-d4** MRM transitions.
  - Calculate the peak area ratio of anserine to **Anserine-d4**.
  - Generate a calibration curve by plotting the peak area ratios of known concentrations of anserine standards versus their concentrations.
  - Determine the concentration of anserine in the unknown samples by interpolating their peak area
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